N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-isoleucine
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Overview
Description
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID can be achieved through a multi-step process involving the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction typically involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions include heating the mixture at a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-METHYLPENTANOIC ACID is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S,3R)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H23N3O5/c1-3-11(2)15(17(24)25)20-14(22)9-6-10-21-16(23)12-7-4-5-8-13(12)19-18(21)26/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3,(H,19,26)(H,20,22)(H,24,25)/t11-,15+/m1/s1 |
InChI Key |
INMSUZVPEUZFLL-ABAIWWIYSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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